molecular formula C10H7FO2S B13412289 6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid CAS No. 826995-61-3

6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B13412289
CAS No.: 826995-61-3
M. Wt: 210.23 g/mol
InChI Key: TXZDWQMTQIVXPT-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a carboxylic acid group in its structure makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and fluorobenzene.

    Formation of Benzothiophene Core: The benzothiophene core is formed through a series of reactions, including cyclization and sulfonation.

    Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.

    Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group, often using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and methyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 6-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid
  • 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
  • Methyl 6-fluoro-3-methyl-1-benzothiophene-2-carboxylate

Comparison:

  • Uniqueness: 6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
  • Properties: The presence of the fluorine atom and carboxylic acid group can enhance its stability and solubility, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

826995-61-3

Molecular Formula

C10H7FO2S

Molecular Weight

210.23 g/mol

IUPAC Name

6-fluoro-4-methyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H7FO2S/c1-5-2-6(11)3-8-7(5)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

TXZDWQMTQIVXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=C(S2)C(=O)O)F

Origin of Product

United States

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